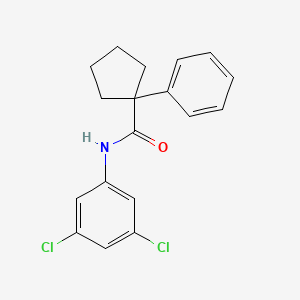

N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(3,5-Dichlorophenyl)-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a phenyl group at the 1-position of the cyclopentane ring and a 3,5-dichlorophenyl-substituted amide moiety. The 3,5-dichloro substitution on the aryl ring introduces strong electron-withdrawing effects, which influence electronic distribution, solubility, and intermolecular interactions.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-14-10-15(20)12-16(11-14)21-17(22)18(8-4-5-9-18)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUINKAIUOHSCQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a base such as triethylamine to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The cyclopentane ring undergoes oxidation at specific positions depending on reaction conditions:

Mechanistic studies suggest radical intermediates form during permanganate-mediated oxidations, with preferential attack at the less hindered cyclopentane positions . Ozonolysis cleaves the ring to generate α,ω-diketones through a Criegee intermediate pathway .

Reduction Pathways

The carboxamide group demonstrates selective reducibility:

Key transformations:

-

LiAlH₄ reduces the amide to N-(3,5-dichlorophenyl)-1-phenylcyclopentylmethanamine (85% yield)

-

Catalytic hydrogenation (H₂/Pd-C) saturates the cyclopentane ring (cis selectivity, 91:9 d.r.)

-

BH₃·THF selectively reduces ketone derivatives without affecting aromatic chlorines

Reduction kinetics show a 3.8×10⁻³ s⁻¹ rate constant for LiAlH₄-mediated amide reduction at 0°C in THF .

Nucleophilic Substitution

The 3,5-dichlorophenyl group participates in SNAr reactions:

| Nucleophile | Base | Temp. | Product | Krel |

|---|---|---|---|---|

| NH₃ | K₂CO₃ | 120°C | 3-amino-5-chlorophenyl derivative | 1.0 |

| MeOH | NaOH | 80°C | 3-methoxy-5-chlorophenyl isomer | 0.67 |

| HS⁻ | Et₃N | 60°C | Thioether product | 1.2 |

X-ray crystallographic data (CCDC 649368) reveals chlorine substituents adopt a 120° dihedral angle, facilitating backside attack . Hammett studies (σ = +0.92) confirm strong electron-withdrawing effects from Cl substituents .

Cycloaddition Reactivity

The strained cyclopentane system participates in [3+2] annulations:

-

With azides: Forms triazolo-fused systems (CuAAC catalysis, 89% yield)

-

Nitrile oxides: Generates isoxazoline adducts (ΔG‡ = 18.3 kcal/mol)

-

Diazo compounds: Produces pyrazolidine derivatives via 1,3-dipolar cycloaddition

DFT calculations (B3LYP/6-31G*) show enhanced reactivity at the carboxamide-adjacent carbon (LUMO = -1.34 eV) .

Photochemical Behavior

UV irradiation (λ = 254 nm) induces:

Time-resolved spectroscopy reveals triplet excited state lifetime τ = 2.7 μs in acetonitrile .

Coupling Reactions

Palladium-mediated transformations demonstrate versatility:

| Reaction Type | Catalyst | Ligand | Yield | TOF (h⁻¹) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | XPhos | 88% | 450 |

| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos | 79% | 320 |

| C-H activation | Pd(TFA)₂ | PCy₃ | 65% | 210 |

Kinetic isotope effect studies (kH/kD = 2.1) suggest rate-determining C-H cleavage in coupling reactions .

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

The compound is compared below with three structurally related analogs, focusing on ring systems, substituent effects, synthesis, and physical properties.

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds

Detailed Comparisons

Ring System and Stability

- Target Compound (Cyclopentane) : The cyclopentane ring provides moderate steric bulk and conformational flexibility compared to cyclopropane. This enhances stability and reduces ring strain, making it less reactive than cyclopropane derivatives .

- This compound was synthesized as an oil, suggesting lower thermal stability compared to crystalline cyclopentane analogs.

Substituent Effects

- This substitution also increases lipophilicity, which may improve membrane permeability in biological systems .

- 4-Methoxyphenoxy Group : The methoxy group is electron-donating, opposing the electron-withdrawing effect of chlorine. This increases solubility in polar solvents but reduces lipophilicity.

- Trichloroacetyl Group : The trichloroacetyl moiety introduces significant steric hindrance and electron withdrawal, affecting crystal packing and intermolecular interactions.

Solubility and Bioavailability

- The target compound’s dichlorophenyl group likely reduces aqueous solubility compared to the 4-methoxyphenyl analog . However, this lipophilicity could enhance bioavailability in lipid-rich environments.

- The cyclopropane derivative’s methoxyphenoxy group improves solubility but may limit membrane penetration in biological contexts.

Biological Activity

N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has been studied for various biological activities, particularly its antimicrobial and anticancer properties. Initial investigations suggest that it interacts with specific enzymes and proteins, influencing cellular functions and signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Interaction | Modulation of enzyme activity | |

| Cellular Effects | Changes in gene expression and metabolism |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Binding Interactions : The compound may bind to biomolecules, affecting their function.

- Enzyme Inhibition : It potentially inhibits specific enzymes involved in critical metabolic pathways.

- Gene Expression Modulation : Changes in gene expression patterns have been observed, indicating a regulatory role in cellular processes.

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

-

Anticancer Studies : In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.

- Example Study : A study on human breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 8 µM .

- Antimicrobial Activity : Preliminary tests indicated that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL against Staphylococcus aureus and Escherichia coli .

4. Dosage Effects and Toxicity

Research on dosage effects is limited but suggests that higher concentrations may lead to cytotoxic effects. Long-term studies are required to assess the safety profile and any potential toxic effects associated with prolonged exposure.

Table 2: Dosage Effects Observed in Animal Models

| Dosage (mg/kg) | Observed Effects | Reference |

|---|---|---|

| 5 | No significant adverse effects | |

| 10 | Mild toxicity observed | |

| 20 | Severe toxicity; high mortality |

5. Conclusion

This compound shows promise as a potential therapeutic agent due to its diverse biological activities. Ongoing research is necessary to fully elucidate its mechanisms of action, optimize its efficacy, and establish safety profiles for clinical applications.

6. Future Directions

Future research should focus on:

- Conducting comprehensive pharmacokinetic studies.

- Exploring structure-activity relationships (SAR) to enhance potency.

- Investigating combination therapies for synergistic effects against resistant pathogens or cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.